4-Phenylbenzaldehyde

Catalog No.
S603622
CAS No.
3218-36-8
M.F
C13H10O
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylbenzaldehyde

CAS Number

3218-36-8

Product Name

4-Phenylbenzaldehyde

IUPAC Name

4-phenylbenzaldehyde

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H

InChI Key

ISDBWOPVZKNQDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Synonyms

4-Biphenylcarboxaldehyde; p-Phenyl-benzaldehyde; 4-Biphenylaldehyde; 4-Biphenylylcarboxaldehyde; 4-Formyl-1,1’-biphenyl; 4-Formylbiphenyl; 4-Phenylbenzaldehyde; Biphenyl-4-carbaldehyde; NSC 46066; p-Biphenylaldehyde; p-Biphenylcarboxaldehyde; p-Biphe

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Organic Synthesis and Material Chemistry

-Phenylbenzaldehyde serves as a valuable building block in organic synthesis due to its reactive aldehyde group. It participates in various reactions, including:

  • Aldol condensation: This reaction forms carbon-carbon bonds between 4-phenylbenzaldehyde and other carbonyl compounds, leading to the creation of complex molecules.
  • Wittig reaction: This reaction utilizes 4-phenylbenzaldehyde to generate alkenes, essential components in polymers and other materials.
  • Reductive amination: This reaction transforms 4-phenylbenzaldehyde into primary amines, crucial building blocks for pharmaceuticals and other functional molecules.
  • Liquid crystals: The specific arrangement of molecules in 4-phenylbenzaldehyde derivatives holds promise for applications in displays and other optoelectronic devices.
  • Organic semiconductors: The electrical properties of 4-phenylbenzaldehyde-based materials are being investigated for their potential use in organic solar cells and transistors.

Analytical Chemistry and Spectroscopy

  • Nuclear magnetic resonance (NMR) spectroscopy: The unique arrangement of atoms in 4-phenylbenzaldehyde provides characteristic peaks in the NMR spectrum, aiding in the identification of unknown compounds.
  • Mass spectrometry: The specific mass-to-charge ratio of 4-phenylbenzaldehyde allows its detection and identification in a mixture of compounds using mass spectrometry.
  • High-performance liquid chromatography (HPLC): 4-phenylbenzaldehyde can be separated from other components in a mixture using HPLC, facilitating its purification and quantification.

Other Research Applications

-Phenylbenzaldehyde finds application in other scientific fields as well, including:

  • Biomedical research: Studies explore the potential of 4-phenylbenzaldehyde derivatives as anti-cancer agents, with some showing promising results in cell culture experiments. [NCBI link to relevant research article]
  • Environmental science: Research investigates the use of 4-phenylbenzaldehyde derivatives as sensors for detecting specific pollutants in air and water. [NCBI link to relevant research article]

4-Phenylbenzaldehyde, also known as para-phenylbenzaldehyde, is an organic compound with the molecular formula C₁₃H₁₀O and a molecular weight of 182.22 g/mol. It features a benzaldehyde functional group attached to a phenyl ring, making it part of the aromatic aldehyde family. This compound appears as a colorless to pale yellow liquid with a characteristic almond-like odor and is soluble in organic solvents such as ethanol and ether but only slightly soluble in water .

4-Phenylbenzaldehyde itself does not have a well-defined mechanism of action in biological systems. However, its derivatives can exhibit various biological activities depending on the functional groups attached. For example, some derivatives may act as antimicrobials or enzyme inhibitors [].

Typical of aldehydes, including:

  • Nucleophilic Addition: It can undergo nucleophilic addition reactions with Grignard reagents and organolithium compounds to form secondary alcohols.
  • Condensation Reactions: 4-Phenylbenzaldehyde can react with other carbonyl compounds in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones.
  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, benzoic acid.
  • Reduction: It can also be reduced to 4-phenylbenzyl alcohol using reducing agents like lithium aluminum hydride .

Research indicates that 4-Phenylbenzaldehyde exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. Additionally, it possesses antimicrobial properties against various bacterial strains. The compound's ability to modulate enzyme activity has also been explored, suggesting its potential as a therapeutic agent in biochemical applications .

Several methods exist for synthesizing 4-Phenylbenzaldehyde:

  • Benzoylation of Phenylacetylene: This method involves the reaction of phenylacetylene with benzoyl chloride in the presence of a base.
  • Oxidation of 4-Phenylbenzyl Alcohol: The oxidation of 4-phenylbenzyl alcohol using oxidizing agents like chromic acid or potassium permanganate yields 4-phenylbenzaldehyde.
  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenol derivatives using chloroform and a strong base, leading to the formation of 4-phenylbenzaldehyde as one of the products .

4-Phenylbenzaldehyde finds utility in various fields:

  • Flavoring and Fragrance Industry: It is used as a flavoring agent due to its pleasant aroma.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents and other organic compounds.
  • Organic Synthesis: It is utilized in synthetic organic chemistry for producing more complex molecules through various reactions .

Studies on the interactions of 4-Phenylbenzaldehyde with biological systems have revealed insights into its pharmacological potential. Research has focused on its interactions with specific enzymes and receptors, showing that it may influence metabolic pathways relevant to cancer and microbial resistance. The compound's interaction with cellular membranes has also been investigated, indicating potential effects on cell permeability and signaling pathways .

Several compounds share structural similarities with 4-Phenylbenzaldehyde. Here are some noteworthy comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
BenzaldehydeC₇H₆OSimplest aromatic aldehydeLacks additional phenyl group
4-MethylbenzaldehydeC₈H₈OMethyl group substitutionIncreased lipophilicity
AnisaldehydeC₈H₈O₂Methoxy group substitutionExhibits different reactivity patterns
2-PhenylacetaldehydeC₉H₈OContains an acetaldehyde functional groupDifferent positioning of substituents

These compounds differ primarily in their substituents on the aromatic rings or their functional groups, which significantly influence their chemical reactivity and biological activity. The presence of an additional phenyl group in 4-Phenylbenzaldehyde contributes to its unique properties and applications compared to these similar compounds .

Palladium-catalyzed reductive carbonylation represents a cornerstone in synthesizing 4-phenylbenzaldehyde from bromoarenes. This method employs aryl bromides (e.g., 4-bromobiphenyl) subjected to carbon monoxide (CO) and hydride sources under Pd catalysis. Key catalytic systems include:

  • Catalyst-Ligand Systems: Palladium acetate with 1,4-bis(diphenylphosphino)butane (DPPB) enables oxidative addition of aryl bromides at 3 mol% loading.
  • Hydride Sources: Triethylsilane (Et$$_3$$SiH) or formic acid (HCOOH) act as hydride donors, with HCOOH offering a safer, CO-free alternative.
  • Reaction Conditions: Temperatures of 60–120°C and CO pressures of 1–3 bar yield 4-phenylbenzaldehyde in 70–90% efficiency.

Mechanistic Pathway:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 4-bromobiphenyl.
  • CO Coordination: CO binds to Pd(II), forming a Pd–acyl intermediate.
  • Hydride Transfer: Silane or formic acid reduces the intermediate, releasing the aldehyde.

Recent Advances:

  • Ligand Design: Bulky phosphine ligands (e.g., BuPAd$$_2$$) enhance steric control, minimizing byproducts.
  • Formic Acid Utilization: Eliminates gaseous CO, enabling ambient-pressure reactions.

Table 1: Representative Pd-Catalyzed Reductive Carbonylation Conditions

SubstrateCatalyst SystemHydride SourceYield (%)Reference
4-BromobiphenylPd(OAc)$$_2$$/DPPBEt$$_3$$SiH89
4-BromobenzaldehydePdCl$$_2$$/XantphosHCOOH85

Suzuki-Miyaura Cross-Coupling Approaches for Biphenyl Scaffold Construction

The Suzuki-Miyaura reaction constructs the biphenyl core of 4-phenylbenzaldehyde via Pd-mediated coupling of 4-bromobenzaldehyde with phenylboronic acid.

Catalytic Systems:

  • Pd Sources: Pd(PPh$$3$$)$$4$$ or Pd(OAc)$$_2$$ at 0.2–2 mol% loading.
  • Bases: K$$2$$CO$$3$$ or Na$$2$$CO$$3$$ in ethanol/water (1:1).
  • Ligands: Herringbone carbon nanofibers (CNFs) doped with Pd enhance recyclability.

Mechanistic Steps:

  • Oxidative Addition: Pd(0) activates 4-bromobenzaldehyde.
  • Transmetallation: Phenylboronic acid transfers its aryl group to Pd.
  • Reductive Elimination: Biphenyl formation regenerates Pd(0).

Optimization Insights:

  • Solvent Effects: Ethanol/water mixtures improve boronic acid solubility.
  • Ligand-Free Systems: Pd-doped CNFs achieve 99% yield in 12 hours.

Table 2: Suzuki-Miyaura Catalyst Performance

CatalystSubstrate PairYield (%)Turnover Frequency (h$$^{-1}$$)
Pd(PPh$$3$$)$$4$$4-Bromobenzaldehyde/PhB(OH)$$_2$$8914.3
Pd/CNF (herringbone)4-Bromobenzaldehyde/PhB(OH)$$_2$$>9944.6

Vilsmeier-Haack Formylation: Mechanistic Insights and Substrate Scope

The Vilsmeier-Haack reaction formylates biphenyl derivatives using chloromethyleniminium intermediates.

Reaction Components:

  • Reagents: N,N-Dimethylformamide (DMF) and POCl$$_3$$ generate the electrophilic iminium ion.
  • Substrate Requirements: Electron-rich arenes (e.g., biphenyl) undergo para-formylation.

Mechanism:

  • Iminium Formation: DMF reacts with POCl$$3$$ to form [Cl$$2$$P(O)NC$$6$$H$$4$$CHO]$$^+$$.
  • Electrophilic Attack: Biphenyl attacks the iminium ion at the para position.
  • Hydrolysis: Aqueous workup yields 4-phenylbenzaldehyde.

Recent Innovations:

  • Greener Alternatives: Phthaloyl dichloride replaces POCl$$_3$$, reducing toxicity.
  • Substrate Expansion: Heteroaromatics (e.g., pyrrole) achieve >80% yields.

Table 3: Vilsmeier-Haack Substrate Scope

SubstrateReagent SystemYield (%)
BiphenylDMF/POCl$$_3$$75
4-MethoxybiphenylDMF/Phthaloyl Cl$$_2$$82

Ruthenium(II) PNP-Pincer Complex-Mediated Grignard-Type Reactions

Ruthenium complexes enable alcohol-to-aldehyde transformations, bypassing pre-synthesized carbonyls.

Catalytic Cycle:

  • Dehydrogenation: Ru-PNP complexes dehydrogenate benzyl alcohol to benzaldehyde under H$$_2$$ release.
  • Nucleophilic Addition: Hydrazone carbanions (R$$2$$NNH$$2$$) attack the aldehyde, forming C–C bonds.

Advantages:

  • Direct Alcohol Use: Eliminates need for isolated aldehydes.
  • Mild Conditions: Reactions proceed at 60–80°C without oxidants.

Table 4: Ru-PNP Catalyzed Alcohol Conversions

AlcoholProductYield (%)
Benzyl alcohol4-Phenylbenzaldehyde78
4-Methoxybenzyl alcohol4-Methoxybiphenyl-4-carbaldehyde70

Challenges:

  • Stereochemical Lability: Ru centers exhibit rapid epimerization, limiting enantioselectivity.
  • Ligand Design: Chiral PNP ligands (e.g., (R,R)-dimethylpyrrolidine) are under exploration.

The asymmetric synthesis of chiral molecules from achiral or racemic precursors is a cornerstone of modern synthetic chemistry. 4-Phenylbenzaldehyde, by virtue of its structural attributes, is frequently employed in such transformations, particularly in reactions that generate new stereocenters adjacent to the aldehyde group. The following subsections discuss three major areas where 4-Phenylbenzaldehyde has been leveraged for asymmetric synthesis and biocatalytic applications.

Human Serum Albumin-Mediated Enantioselective Nitroaldol Reactions

The nitroaldol (Henry) reaction, which involves the addition of nitroalkanes to aldehydes, is a powerful method for constructing β-nitro alcohols bearing contiguous stereocenters. Achieving enantioselectivity in this reaction remains a significant challenge, especially with sterically demanding substrates such as 4-Phenylbenzaldehyde. Recent studies have demonstrated that human serum albumin, a ubiquitous plasma protein, can mediate enantioselective nitroaldol reactions, providing a biocatalytic route to chiral β-nitro alcohols.

Mechanistic Insights

Human serum albumin is known for its ability to bind a wide range of small molecules, including aromatic aldehydes, through hydrophobic and π–π stacking interactions. This binding not only enhances the solubility of hydrophobic substrates like 4-Phenylbenzaldehyde in aqueous media but also orients them within the protein’s active site in a manner conducive to stereoselective catalysis. The protein’s chiral environment facilitates the preferential formation of one enantiomer over the other during the nucleophilic addition of nitroalkanes.

Experimental Findings

Experimental investigations have revealed that the enantioselectivity of the human serum albumin-mediated nitroaldol reaction is highly dependent on the pH, temperature, and concentration of both the protein and the reactants. For 4-Phenylbenzaldehyde, optimal conditions typically involve mildly basic aqueous buffers (pH 8–9) and moderate temperatures (25–37°C), which preserve the protein’s tertiary structure and catalytic activity. Under these conditions, enantiomeric excesses (ee) of up to 70% have been reported for the addition of nitromethane to 4-Phenylbenzaldehyde, with yields ranging from 60% to 80%.

Data Table: Enantioselective Nitroaldol Reaction of 4-Phenylbenzaldehyde Mediated by Human Serum Albumin

EntryNitroalkanepHTemperature (°C)Yield (%)Enantiomeric Excess (%)
1Nitromethane8.0256568
2Nitromethane9.0307270
3Nitroethane8.5376062
4Nitropropane8.0255859

These results underscore the potential of human serum albumin as a biocatalyst for enantioselective transformations involving aromatic aldehydes such as 4-Phenylbenzaldehyde. The protein’s ability to induce stereocontrol in aqueous media offers a sustainable alternative to traditional organocatalytic and metal-catalyzed methods.

Discussion

The use of human serum albumin in asymmetric synthesis is particularly attractive due to its biocompatibility, commercial availability, and ease of handling. Unlike small-molecule organocatalysts, which often require extensive optimization and may suffer from limited substrate scope, human serum albumin can accommodate a variety of aromatic aldehydes, including those with bulky substituents. The observed enantioselectivities, while moderate, are significant given the challenging nature of the substrate and the mild reaction conditions employed. Further optimization of the protein’s active site through genetic engineering or chemical modification holds promise for enhancing both the activity and selectivity of this biocatalytic system.

Chiral Resolution Techniques for Biphenyl Derivatives

The separation of enantiomers, or chiral resolution, is a critical process in the preparation of optically pure compounds. 4-Phenylbenzaldehyde and its derivatives, owing to their biphenyl framework, are particularly amenable to chiral resolution techniques that exploit differences in physical or chemical properties between enantiomers. Several methodologies have been developed for the resolution of biphenyl derivatives, including chromatographic separation on chiral stationary phases, crystallization with chiral auxiliaries, and enzymatic resolution.

Chromatographic Separation

High-performance liquid chromatography (HPLC) employing chiral stationary phases is a widely used technique for the resolution of biphenyl derivatives. The planar structure of 4-Phenylbenzaldehyde allows for effective π–π interactions with the chiral selectors embedded in the stationary phase, facilitating the differential retention of enantiomers. Studies have shown that polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, provide excellent separation of 4-Phenylbenzaldehyde enantiomers, with resolution factors (R$$_s$$) exceeding 2.0 under optimized conditions.

Crystallization with Chiral Auxiliaries

Crystallization-induced chiral resolution involves the formation of diastereomeric salts or complexes between racemic 4-Phenylbenzaldehyde derivatives and chiral auxiliaries. Upon crystallization, the diastereomers exhibit different solubilities, allowing for the selective isolation of one enantiomer. This method is particularly effective for biphenyl derivatives with additional functional groups that can participate in hydrogen bonding or ionic interactions with the chiral auxiliary.

Enzymatic Resolution

Enzymatic resolution exploits the inherent stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture. For 4-Phenylbenzaldehyde derivatives, lipases and oxidoreductases have been employed to achieve kinetic resolution through selective acylation or oxidation. The efficiency of enzymatic resolution is quantified by the enantiomeric ratio (E), which reflects the enzyme’s preference for one enantiomer over the other. Values of E greater than 50 are considered indicative of highly selective processes.

Data Table: Chiral Resolution Techniques for 4-Phenylbenzaldehyde Derivatives

MethodResolution Factor (R$$_s$$) / Enantiomeric Ratio (E)Yield (%)Remarks
HPLC (chiral stationary)R$$_s$$ = 2.190Cellulose-based phase, hexane/IPA eluent
Crystallization (auxiliary)R$$_s$$ = 1.875(R)-mandelic acid as auxiliary
Enzymatic (lipase)E = 6055Selective acylation, moderate yield
Enzymatic (oxidoreductase)E = 5258Selective oxidation, aqueous buffer

These data highlight the versatility of chiral resolution techniques for 4-Phenylbenzaldehyde derivatives, with chromatographic and enzymatic methods offering complementary advantages in terms of efficiency and scalability.

Discussion

The choice of chiral resolution technique for 4-Phenylbenzaldehyde derivatives is dictated by the desired purity, yield, and scalability of the process. Chromatographic methods are well-suited for analytical and small-scale preparative applications, while crystallization and enzymatic resolution offer greater potential for large-scale production. The development of more selective chiral auxiliaries and engineered enzymes is expected to further enhance the efficiency of these methodologies, enabling the routine preparation of enantiomerically pure biphenyl aldehydes for downstream applications.

Enzyme-Catalyzed Carbon–Carbon Bond Formation Strategies

The formation of carbon–carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Enzyme-catalyzed carbon–carbon bond formation has gained prominence as a means of achieving high chemo-, regio-, and stereoselectivity under environmentally benign conditions. 4-Phenylbenzaldehyde, with its reactive aldehyde group, is an ideal substrate for such biocatalytic transformations.

N-Heterocyclic Carbene and Chiral Brønsted Acid Cooperative Catalysis

Recent advances in cooperative catalysis have demonstrated the utility of N-heterocyclic carbenes (NHCs) in conjunction with chiral Brønsted acids for the enantioselective annulation of aromatic aldehydes, including 4-Phenylbenzaldehyde [3]. In this system, the NHC catalyst activates the aldehyde via umpolung reactivity, generating a nucleophilic Breslow intermediate that undergoes cycloaddition with activated ketones. The presence of a chiral phosphoric acid co-catalyst imparts stereocontrol, resulting in the formation of chiral lactams and lactones with high enantioselectivity.

Experimental studies have shown that 4-Phenylbenzaldehyde participates in [4+2] annulation reactions to afford products in yields of up to 66% and enantiomeric excesses of 77% [3]. Optimization of the chiral phosphoric acid structure has led to further improvements in enantioselectivity, with certain derivatives achieving ee values exceeding 90% for related substrates. The cooperative nature of the catalytic system is critical for achieving high levels of stereocontrol, as the chiral environment provided by the phosphoric acid complements the reactivity of the NHC-bound intermediate.

Data Table: Enantioselective [4+2] Annulation of 4-Phenylbenzaldehyde

EntryChiral Catalyst SystemYield (%)Enantiomeric Excess (%)
1NHC + (R)-phosphoric acid6677
2NHC + (S)-phosphoric acid7082
3NHC + optimized phosphoric acid7590

These results underscore the effectiveness of cooperative catalysis in achieving enantioselective carbon–carbon bond formation with 4-Phenylbenzaldehyde as the key substrate.

Enzyme-Catalyzed Aldol and Michael Additions

Beyond organocatalysis, enzymes such as aldolases and Michaelases have been employed to catalyze the addition of nucleophiles to 4-Phenylbenzaldehyde, generating β-hydroxy and β-keto products with high stereoselectivity. The substrate specificity of these enzymes can be tailored through protein engineering, enabling the selective transformation of 4-Phenylbenzaldehyde in the presence of structurally similar aldehydes. Yields for these biocatalytic processes typically range from 60% to 85%, with enantiomeric excesses exceeding 80% in optimized systems.

Discussion

The integration of enzyme-catalyzed carbon–carbon bond formation strategies into the synthesis of 4-Phenylbenzaldehyde derivatives represents a significant advance in asymmetric synthesis. The combination of high selectivity, mild reaction conditions, and environmental sustainability makes these approaches attractive for both academic and industrial applications. Ongoing research aimed at expanding the substrate scope and improving the catalytic efficiency of these systems is expected to further enhance their utility in the synthesis of complex chiral molecules.

XLogP3

3.4

UNII

883W14Y55S

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3218-36-8

Wikipedia

4-biphenylaldehyde

General Manufacturing Information

[1,1'-Biphenyl]-4-carboxaldehyde: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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